Azithromycin dihydrate Azithromycin dihydrate Azithromycin is an antibacterial prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of certain bacterial infections, such as:
Various bacterial respiratory diseases, including community-acquired pneumonia, acute sinus and ear infections, acute worsening of chronic bronchitis, and throat and tonsil infections
Pelvic inflammatory disease
Genital ulcer disease and infections of the urethra and cervix
Infections of the skin
Community-acquired pneumonia, a bacterial respiratory disease, can be an opportunistic infection (OI) of HIV.
Azithromycin Dihydrate is the dihydrate form of azithromycin, an orally bioavailable azalide derived from erythromycin, and a member of a subclass of macrolide antibiotics, with anti-bacterial activity. Upon oral administration, azithromycin reversibly binds to the 23S rRNA of the 50S ribosomal subunit of the bacterial ribosome of susceptible microorganisms, thereby inhibiting the translocation step of protein synthesis by preventing the assembly of the 50S ribosomal subunit. This inhibits bacterial protein synthesis, inhibits cell growth and causes cell death.
Azithromycin Monohydrate is the monohydrate form of azithromycin, an orally bioavailable azalide derived from erythromycin, and a member of a subclass of macrolide antibiotics, with anti-bacterial activity. Upon oral administration, azithromycin reversibly binds to the 23S rRNA of the 50S ribosomal subunit of the bacterial ribosome of susceptible microorganisms, thereby inhibiting the translocation step of protein synthesis by preventing the assembly of the 50S ribosomal subunit. This inhibits bacterial protein synthesis, inhibits cell growth and causes cell death.
A semi-synthetic macrolide antibiotic structurally related to ERYTHROMYCIN. It has been used in the treatment of Mycobacterium avium intracellulare infections, toxoplasmosis, and cryptosporidiosis.
See also: Azithromycin (has active moiety).
Brand Name: Vulcanchem
CAS No.: 117772-70-0
VCID: VC20739954
InChI: InChI=1S/C38H72N2O12.H2O/c1-15-27-38(10,46)31(42)24(6)40(13)19-20(2)17-36(8,45)33(52-35-29(41)26(39(11)12)16-21(3)48-35)22(4)30(23(5)34(44)50-27)51-28-18-37(9,47-14)32(43)25(7)49-28;/h20-33,35,41-43,45-46H,15-19H2,1-14H3;1H2/t20-,21-,22+,23-,24-,25+,26+,27-,28+,29-,30+,31-,32+,33-,35+,36-,37-,38-;/m1./s1
SMILES: CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O.O.O
Molecular Formula: C38H74N2O13
Molecular Weight: 767.0 g/mol

Azithromycin dihydrate

CAS No.: 117772-70-0

VCID: VC20739954

Molecular Formula: C38H74N2O13

Molecular Weight: 767.0 g/mol

* For research use only. Not for human or veterinary use.

Azithromycin dihydrate - 117772-70-0

Description

Azithromycin dihydrate is a macrolide antibiotic derived from erythromycin, primarily used for its antibacterial properties. It is effective against a range of gram-positive and gram-negative bacteria, as well as certain atypical pathogens. The compound is characterized by its unique chemical structure, which includes a macrocyclic lactone ring attached to deoxy sugars, enabling it to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.

Physical Characteristics

Azithromycin dihydrate appears as a white crystalline powder and is slightly soluble in water. Its solubility characteristics are significant as they influence its bioavailability and therapeutic effectiveness.

Mechanism of Action

Azithromycin exerts its antibacterial effects by binding irreversibly to the P site of the 50S ribosomal subunit of bacteria. This binding inhibits peptide bond formation and translocation during protein synthesis, ultimately leading to bacterial cell death.

Clinical Applications

IndicationRecommended Dosage
Community-acquired pneumonia500 mg on Day 1 followed by 250 mg daily for Days 2–5
Acute bacterial sinusitis500 mg once daily for 3 days
Genital ulcer disease (chancroid)Single dose of 1 g
Gonococcal urethritis and cervicitisSingle dose of 2 g
Acute otitis media (children)10 mg/kg on Day 1 followed by 5 mg/kg for Days 2–5

Pharmacokinetics

Azithromycin demonstrates a unique pharmacokinetic profile characterized by:

  • Absorption: Rapidly absorbed after oral administration with peak plasma concentrations occurring within 2–3 hours.

  • Distribution: Widely distributed in body tissues; high concentrations are achieved in respiratory tissues and cells.

  • Metabolism: Primarily metabolized in the liver; minimal renal excretion.

  • Half-Life: Approximately 68 hours, allowing for once-daily dosing.

Clinical Studies

Numerous clinical trials have evaluated the efficacy of azithromycin in treating various infections:

  • In a trial comparing azithromycin with amoxicillin/clavulanate for acute bacterial sinusitis, azithromycin achieved a clinical cure rate of approximately 88% at Day 10 .

  • Another study involving patients with acute otitis media reported similar success rates between azithromycin and amoxicillin/clavulanate .

Adverse Effects

Common adverse effects associated with azithromycin include:

  • Gastrointestinal disturbances (nausea, vomiting)

  • Allergic reactions (rash)

Serious side effects are rare but can include cardiac arrhythmias due to QT interval prolongation.

CAS No. 117772-70-0
Product Name Azithromycin dihydrate
Molecular Formula C38H74N2O13
Molecular Weight 767.0 g/mol
IUPAC Name (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one;hydrate
Standard InChI InChI=1S/C38H72N2O12.H2O/c1-15-27-38(10,46)31(42)24(6)40(13)19-20(2)17-36(8,45)33(52-35-29(41)26(39(11)12)16-21(3)48-35)22(4)30(23(5)34(44)50-27)51-28-18-37(9,47-14)32(43)25(7)49-28;/h20-33,35,41-43,45-46H,15-19H2,1-14H3;1H2/t20-,21-,22+,23-,24-,25+,26+,27-,28+,29-,30+,31-,32+,33-,35+,36-,37-,38-;/m1./s1
Standard InChIKey HQUPLSLYZHKKQT-WVVFQGGUSA-N
Isomeric SMILES CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O.O
SMILES CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O.O.O
Canonical SMILES CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O.O
Synonyms Azadose
Azithromycin
Azithromycin Dihydrate
Azithromycin Monohydrate
Azitrocin
Azythromycin
CP 62993
CP-62993
CP62993
Dihydrate, Azithromycin
Goxal
Monohydrate, Azithromycin
Sumamed
Toraseptol
Ultreon
Vinzam
Zentavion
Zithromax
Zitromax
Reference Lovmar, Martin, and Tanel Tenson. /The Mechanism of Action of Macrolides, Lincosamides and Streptogramin B Reveals the Nascent Peptide Exit Path in the Ribosome./Journal of Molecular Microbiology 330.5 (2003): 1005-014.
PubChem Compound 9897015
Last Modified Sep 13 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator